molecular formula C22H23N5O2 B2976377 2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide CAS No. 1251552-39-2

2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide

Cat. No.: B2976377
CAS No.: 1251552-39-2
M. Wt: 389.459
InChI Key: LYVDFYBNIKGBIN-UHFFFAOYSA-N
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Description

2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide is a complex organic compound that features a combination of several functional groups, including an imidazole ring, a tetrahydroisoquinoline moiety, and a pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the imidazole and tetrahydroisoquinoline rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This includes the use of automated synthesis platforms and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can be employed to modify the imidazole ring, potentially converting it to a more saturated form.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline moiety can yield isoquinoline derivatives, while substitution on the pyridine ring can introduce various functional groups.

Scientific Research Applications

2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide is unique due to its combination of multiple bioactive moieties within a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to a broad spectrum of biological activities.

Properties

IUPAC Name

N-[6-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazol-1-yl]pyridin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-15(2)21(28)25-18-7-8-20(23-11-18)27-13-19(24-14-27)22(29)26-10-9-16-5-3-4-6-17(16)12-26/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVDFYBNIKGBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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